2-(Thiophen-3-yl)cycloheptan-1-ol
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Overview
Description
2-(Thiophen-3-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H16OS. It features a cycloheptane ring substituted with a thiophene ring at the 3-position and a hydroxyl group at the 1-position. This compound is of interest due to its unique structure, which combines a seven-membered ring with a heterocyclic thiophene moiety, potentially imparting interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both the thiophene and cycloheptane moieties. For instance, a precursor such as 3-(thiophen-3-yl)cycloheptanone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Catalytic hydrogenation or other green chemistry approaches might be employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The thiophene ring can be hydrogenated under catalytic conditions to form a saturated thiolane ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(Thiophen-3-yl)cycloheptanone
Reduction: 2-(Thiolan-3-yl)cycloheptan-1-ol
Substitution: 2-(Thiophen-3-yl)cycloheptan-1-chloride
Scientific Research Applications
2-(Thiophen-3-yl)cycloheptan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)cycloheptan-1-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Cycloheptanol: A seven-membered ring alcohol without the thiophene moiety.
2-(Thiophen-2-yl)cycloheptan-1-ol: A structural isomer with the thiophene ring at the 2-position.
Uniqueness
2-(Thiophen-3-yl)cycloheptan-1-ol is unique due to the combination of a cycloheptane ring and a thiophene ring at the 3-position. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16OS |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-thiophen-3-ylcycloheptan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI Key |
YYSNPYAKQQKXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CSC=C2 |
Origin of Product |
United States |
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